molecular formula C14H11ClN2O4 B12470311 4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide

4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide

Cat. No.: B12470311
M. Wt: 306.70 g/mol
InChI Key: UQTFDPZJWGHJDN-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide is a synthetic organic compound characterized by the presence of a chlorinated nitrophenoxy group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide typically involves the reaction of 2-chloro-4-nitrophenol with N-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-amino-4-nitrophenoxy)-N-methylbenzamide.

Scientific Research Applications

4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride
  • 4-chloro-2-nitrophenol
  • 4-(2-chloro-4-nitrophenoxy)-N-methylaniline

Uniqueness

4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated nitrophenoxy group and a methylbenzamide moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N-methylbenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-16-14(18)9-2-5-11(6-3-9)21-13-7-4-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)

InChI Key

UQTFDPZJWGHJDN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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